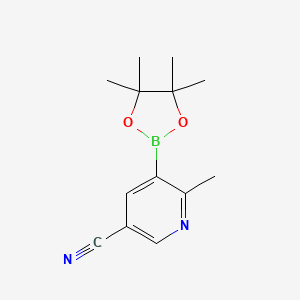
1-(4-Fluorobenzyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.
Synthesis Analysis
This would detail the methods used to synthesize the compound, including any necessary reagents and conditions.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would cover the compound’s reactivity, including common reactions it undergoes and the products of those reactions.Physical And Chemical Properties Analysis
This would include properties like the compound’s melting and boiling points, its solubility in various solvents, its density, and its spectral data.Scientific Research Applications
Synthesis and Chemical Characterization
- Urea derivatives are synthesized through innovative chemical reactions, such as the Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, demonstrating urea's utility in creating compounds under mild conditions without racemization, offering environmentally friendly and cost-effective methods (Kishore Thalluri et al., 2014).
- Synthesis of urea derivatives from carboxylic acids highlights the adaptability of urea in chemical synthesis, providing a foundation for further exploration into the synthesis and applications of complex urea compounds like 1-(4-Fluorobenzyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea.
Biochemical Studies and Drug Development
- The creation and biodistribution of cyclic RGD peptides conjugated with novel fluorinated aldehyde-containing prosthetic groups demonstrate urea derivatives' potential in drug development, particularly in receptor imaging using positron emission tomography (PET) (M. Glaser et al., 2008).
- The synthesis of deuterium-labeled 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea as an internal standard for LC–MS analysis underlines the critical role of urea derivatives in facilitating pharmacokinetic studies, highlighting the importance of these compounds in drug absorption and distribution research (D. Liang et al., 2020).
Advanced Material Science
- Urea and its derivatives are pivotal in the synthesis of advanced materials, such as UV-curable coatings and block polypseudorotaxanes, demonstrating their utility in creating novel materials with enhanced properties like water repellency and temperature-responsive behaviors (T. C. Çanak & İ. Serhatlı, 2013); (Hong Wang et al., 2012).
Safety And Hazards
This would cover any known hazards associated with the compound, such as toxicity, flammability, or reactivity, as well as appropriate safety precautions.
Future Directions
This would discuss potential future research directions, such as new synthetic methods, potential applications, or theoretical studies.
I hope this general outline is helpful, and I apologize for not being able to provide more specific information on your compound. If you have any other questions or need further clarification, feel free to ask!
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O3/c1-14-2-6-16(7-3-14)18(25-11-10-23)13-22-19(24)21-12-15-4-8-17(20)9-5-15/h2-9,18,23H,10-13H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMXUYUVQUJKFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)NCC2=CC=C(C=C2)F)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-acetyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2884909.png)


![benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate](/img/structure/B2884915.png)
![ethyl 4-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2884917.png)



![5-chloro-2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2884924.png)


![3-Methyl-7-[(3-methylphenyl)methyl]-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2884928.png)
